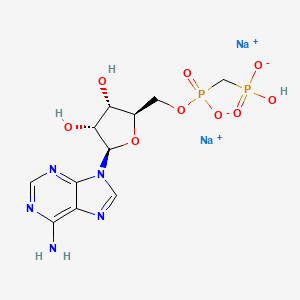![molecular formula C22H16N4O2S B13823811 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of imidazo[1,2-a]pyrimidine and naphthalene sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide typically involves multistep organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a naphthalene sulfonamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide
- 2-methylimidazo[1,2-a]pyridine derivatives
- Benzo[4,5]imidazo[1,2-a]pyridines
Uniqueness
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combined structural features of imidazo[1,2-a]pyrimidine and naphthalene sulfonamide, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C22H16N4O2S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H16N4O2S/c27-29(28,20-11-8-16-4-1-2-5-18(16)14-20)25-19-9-6-17(7-10-19)21-15-26-13-3-12-23-22(26)24-21/h1-15,25H |
InChI-Schlüssel |
JHARHPMTWOLZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)




